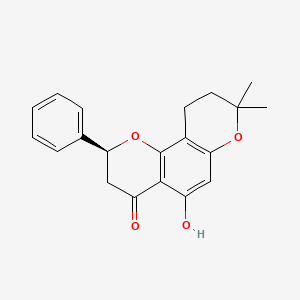
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine is a chemical compound known for its unique structure and reactivity. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of the methanesulfonyl group and the isopropyl group in its structure imparts distinct chemical properties and reactivity patterns to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isopropyl-1-(methylsulfonyl)aziridine typically involves the reaction of an appropriate aziridine precursor with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the methanesulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aziridines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deprotected aziridines.
Applications De Recherche Scientifique
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Isopropyl-1-(methylsulfonyl)aziridine involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The aziridine ring can undergo ring-opening reactions, leading to the formation of various products depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-1-(Methanesulfonyl)-2-(methyl)aziridine
- (2S)-1-(Methanesulfonyl)-2-(ethyl)aziridine
- (2S)-1-(Methanesulfonyl)-2-(tert-butyl)aziridine
Uniqueness
(S)-2-Isopropyl-1-(methylsulfonyl)aziridine is unique due to the presence of the isopropyl group, which imparts steric hindrance and influences its reactivity. This compound’s distinct structure allows for specific interactions and reactivity patterns that may not be observed in other similar compounds.
Propriétés
Numéro CAS |
196520-82-8 |
|---|---|
Formule moléculaire |
C6H13NO2S |
Poids moléculaire |
163.235 |
Nom IUPAC |
(2S)-1-methylsulfonyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C6H13NO2S/c1-5(2)6-4-7(6)10(3,8)9/h5-6H,4H2,1-3H3/t6-,7?/m1/s1 |
Clé InChI |
OOLUMFFNUXZWQO-ULUSZKPHSA-N |
SMILES |
CC(C)C1CN1S(=O)(=O)C |
Synonymes |
Aziridine, 2-(1-methylethyl)-1-(methylsulfonyl)-, (2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]be](/img/new.no-structure.jpg)







![4,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B597655.png)

